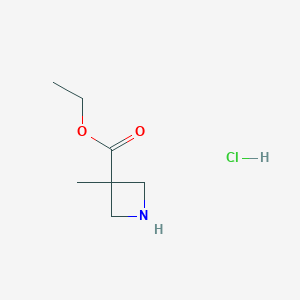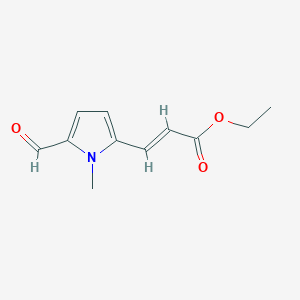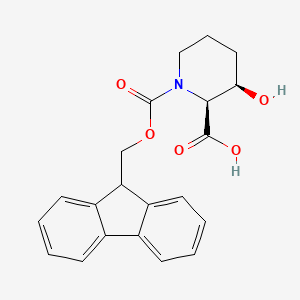
sodium;1,3-benzothiazole-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;1,3-benzothiazole-2-sulfinate is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,3-benzothiazole-2-sulfinate involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes steps such as:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts.
Purification: The final product is purified using techniques such as chromatography or recrystallization to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Using large reactors to carry out the synthesis.
Automation: Employing automated systems to control reaction conditions and monitor progress.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
sodium;1,3-benzothiazole-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to yield reduced forms.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with others.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products can have different properties and applications compared to the original compound.
Scientific Research Applications
sodium;1,3-benzothiazole-2-sulfinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and uses in drug development.
Industry: Applied in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of sodium;1,3-benzothiazole-2-sulfinate involves its interaction with specific molecular targets and pathways. This can include:
Binding to Receptors: The compound may bind to specific receptors or enzymes, altering their activity.
Pathway Modulation: It can modulate various biochemical pathways, leading to changes in cellular functions.
Molecular Interactions: The compound’s effects are mediated through its interactions with other molecules in the cell.
Properties
IUPAC Name |
sodium;1,3-benzothiazole-2-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2.Na/c9-12(10)7-8-5-3-1-2-4-6(5)11-7;/h1-4H,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCSNKDGAOHZMO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8056937.png)
![(3S,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid](/img/structure/B8056940.png)




![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine](/img/structure/B8056961.png)
![1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride](/img/structure/B8056968.png)

![tert-Butyl N-{6-oxabicyclo[3.1.0]hexan-3-yl}carbamate](/img/structure/B8056989.png)
![2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid](/img/structure/B8057008.png)


